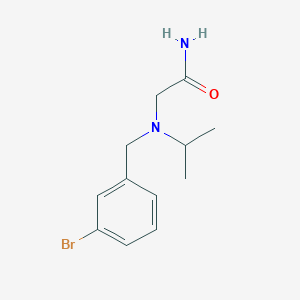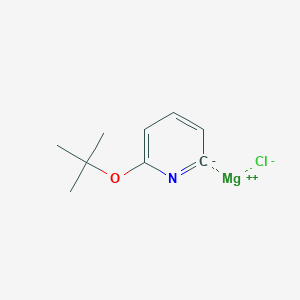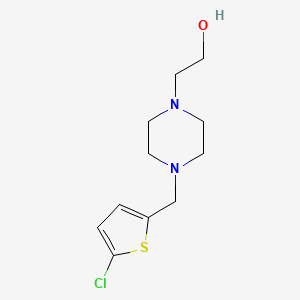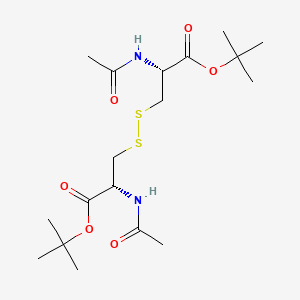
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester involves the reaction of L-cystine with acetic anhydride to form N,N’-Diacetyl-L-cystine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the desired product yield and purity . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions for higher efficiency and cost-effectiveness .
化学反応の分析
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester has several scientific research applications:
作用機序
The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester involves its ability to form and break disulfide bonds. This property is crucial in protein folding and stability, as disulfide bonds help maintain the three-dimensional structure of proteins . The compound’s molecular targets include thiol groups in proteins, and the pathways involved are those related to redox reactions and protein folding .
類似化合物との比較
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester can be compared with similar compounds such as:
N,N’-Diacetyl-L-cystine: This compound lacks the ester groups and is less hydrophobic.
L-cystine: The parent compound, which does not have the acetyl or ester groups, making it more reactive.
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A deuterated analog used in isotope labeling studies.
The uniqueness of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester lies in its ester groups, which provide additional stability and hydrophobicity, making it suitable for specific research applications .
特性
分子式 |
C18H32N2O6S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
tert-butyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1 |
InChIキー |
CJMDURFWZHENFZ-KBPBESRZSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
正規SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


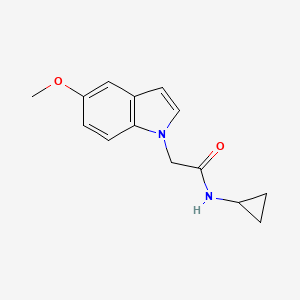


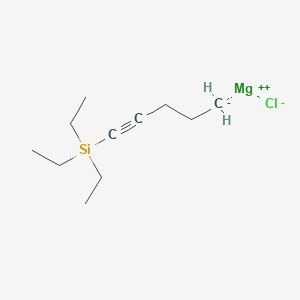
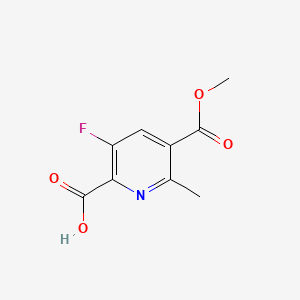
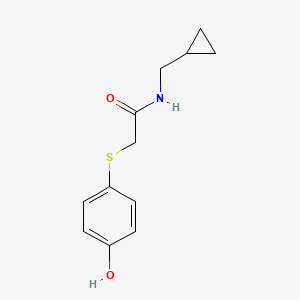
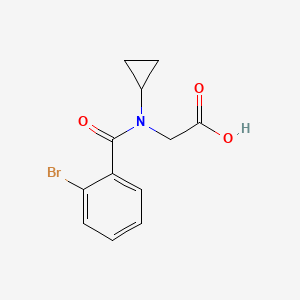
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
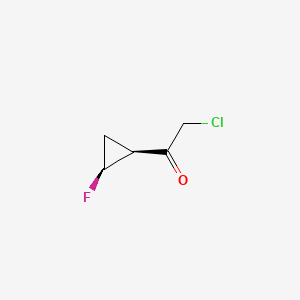
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
